1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS: 1249944-44-2) is a pyrazole-based sulfonamide derivative with the molecular formula C₇H₁₃N₃O₂S and a molecular weight of 203.27 g/mol . Its structure features a pyrazole ring substituted with ethyl (C₂H₅) and methyl (CH₃) groups at the 1-, 3-, and 5-positions, along with a sulfonamide (-SO₂NH₂) moiety at the 4-position. The compound is commercially available as a powder, stored at room temperature, and produced in high-purity grades (up to 99.999%) for research and industrial applications .
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-4-10-6(3)7(5(2)9-10)13(8,11)12/h4H2,1-3H3,(H2,8,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDPJUPWEIZDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by sulfonation. The reaction typically requires a catalyst, such as iodine, and is conducted under controlled temperature conditions to ensure the formation of the desired pyrazole ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction is monitored for temperature and pressure to optimize yield and purity. Post-reaction, the product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; performed under inert atmosphere conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often carried out in polar aprotic solvents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in microorganisms, leading to their death. Additionally, the pyrazole ring can interact with various biological pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key differences between 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide and analogous pyrazole-sulfonamide derivatives:
Physicochemical Properties
- Sulfonamide Group : The unmodified -SO₂NH₂ in the target compound contrasts with the N,N-diethyl substitution in the Santa Cruz derivative, which reduces hydrogen-bonding capacity but improves lipid solubility .
- Aromatic Systems : Compound 27 incorporates a pyridine ring and chlorophenyl carbamoyl group, increasing molecular rigidity and electronic complexity compared to the simpler pyrazole core of the target compound .
- Thermal Stability : The melting point of Compound 27 (138–142°C) suggests higher thermal stability due to extended conjugation and intermolecular interactions .
Biological Activity
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound belonging to the pyrazole family, characterized by its unique sulfonamide group. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its primary mechanism of action involves inhibition of the enzyme cAMP-specific 3',5'-cyclic phosphodiesterase 4D , which plays a crucial role in the cAMP signaling pathway, impacting various cellular processes.
The biological activity of this compound is primarily mediated through its interaction with cAMP-specific phosphodiesterases. By hydrolyzing cyclic adenosine monophosphate (cAMP), this compound modulates intracellular signaling pathways that are critical for numerous physiological responses, including inflammation and cell proliferation.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory : Studies have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
- Antimicrobial : This compound has shown efficacy against various bacterial strains including E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
- Anticancer : Recent investigations have highlighted its antiproliferative effects against cancer cell lines, with IC50 values indicating significant cytotoxicity without affecting normal cells .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Inhibition of Cytokine Production : A study reported that derivatives of pyrazole sulfonamides exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .
- Antibacterial Activity : In vitro tests revealed that the compound displayed significant antibacterial activity against multiple strains, with particular efficacy noted against Klebsiella pneumoniae and Pseudomonas aeruginosa at specific concentrations .
- Antiproliferative Effects : In a recent study involving U937 cells, the compound was tested using the CellTiter-Glo assay, showing promising antiproliferative activity with no observed cytotoxicity at effective doses .
Comparative Analysis
A comparative analysis of this compound with other related compounds highlights its unique properties:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Anti-inflammatory, Anticancer | ~10 | Significant inhibition of TNF-α and IL-6 |
| 3,5-Dimethylpyrazole | Limited anti-inflammatory effects | N/A | Lacks sulfonamide group |
| Sulfur-containing pyrazoles | Variable antibacterial effects | N/A | Different substituents alter activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
